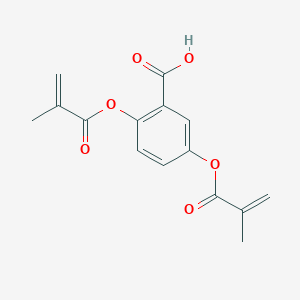
2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2-methylprop-2-enoyloxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid typically involves the esterification of 2,5-dihydroxybenzoic acid with methacrylic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and advanced materials due to its reactive ester groups.
Mechanism of Action
The mechanism of action of 2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. The aromatic core may interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,5-dihydroxybenzoic Acid: The precursor in the synthesis of 2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid.
Methacrylic Acid: A related compound with similar ester groups.
Benzoic Acid Derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to the presence of two reactive ester groups, which enhance its reactivity and potential applications in synthesis and industrial processes. Its structure allows for versatile modifications, making it a valuable compound in research and development.
Properties
CAS No. |
574002-50-9 |
|---|---|
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2,5-bis(2-methylprop-2-enoyloxy)benzoic acid |
InChI |
InChI=1S/C15H14O6/c1-8(2)14(18)20-10-5-6-12(11(7-10)13(16)17)21-15(19)9(3)4/h5-7H,1,3H2,2,4H3,(H,16,17) |
InChI Key |
SVMANJSNQHAWNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC(=C(C=C1)OC(=O)C(=C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


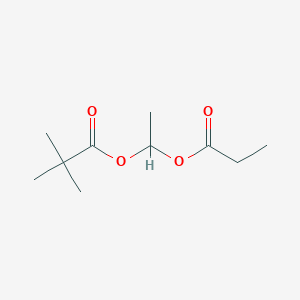
![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
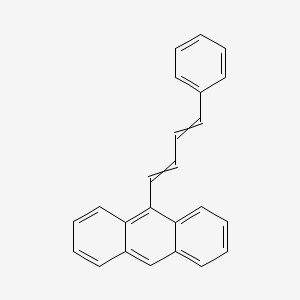
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
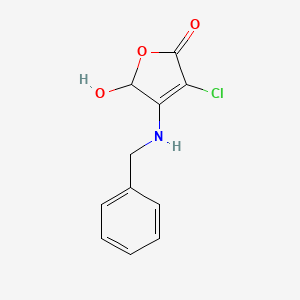
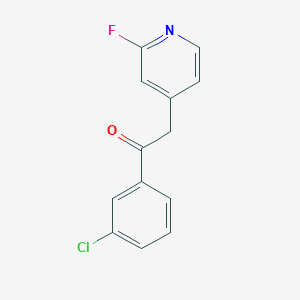
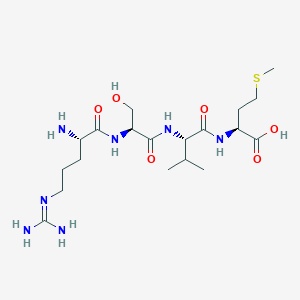
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
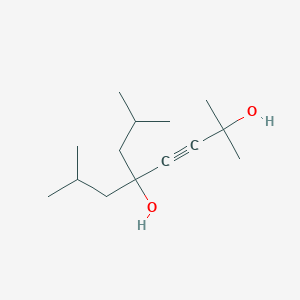
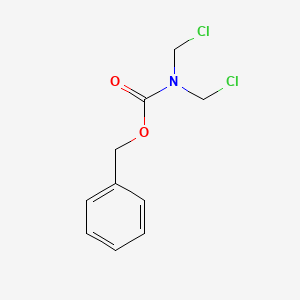

![Trimethoxy[3-(4-methylphenyl)propyl]silane](/img/structure/B14238968.png)

